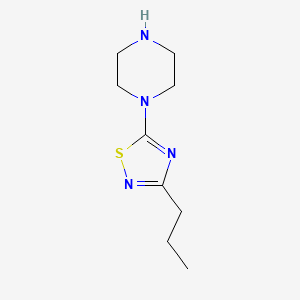

1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine

Description

Significance of Thiadiazole and Piperazine (B1678402) Scaffolds in Modern Drug Discovery

The molecular framework of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is a deliberate fusion of two heterocyclic rings, each with a rich history in the development of therapeutic agents. The strategic combination of these scaffolds is a common approach in drug design, aiming to create hybrid molecules that may exhibit unique or enhanced pharmacological profiles.

The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its various isomers, particularly the 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) cores, are present in a multitude of biologically active compounds. nih.govresearchgate.net The thiadiazole moiety is valued for its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. nih.gov This versatility has led to the development of thiadiazole-containing drugs with a wide array of therapeutic applications. mdpi.com

| Pharmacological Activity of Thiadiazole Derivatives | Examples of Investigated Applications |

| Antimicrobial | Antibacterial, Antifungal mdpi.commdpi.com |

| Anticancer | Inhibition of various cancer cell lines mdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways mdpi.com |

| Antiviral | Activity against various viruses mdpi.com |

| Anticonvulsant | Central nervous system applications mdpi.com |

| Antidiabetic | Enzyme inhibition relevant to diabetes mdpi.com |

The piperazine ring is another cornerstone of medicinal chemistry, ranking as one of the most common nitrogen-containing heterocycles found in approved drugs. bohrium.com This six-membered ring with two opposing nitrogen atoms offers a unique combination of properties. bohrium.comresearchgate.net Its structure provides a rigid, yet conformationally flexible scaffold that can be substituted at its 1- and 4-positions to precisely orient functional groups for optimal target interaction. nbinno.com The nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility and allows for strong ionic interactions with biological targets. bohrium.comresearchgate.net This scaffold is a key component in drugs targeting the central nervous system (CNS), as well as in agents for treating cancer, infections, and cardiovascular disorders. nih.govrsc.org

| Therapeutic Areas for Piperazine-Containing Drugs | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.gov |

| Oncology | Anticancer agents (e.g., Imatinib) bohrium.com |

| Infectious Diseases | Antihistamines, Antifungals, Antibiotics rsc.org |

| Cardiovascular | Anti-anginal agents nbinno.com |

Overview of Heterocyclic Compound Classes in Pharmaceutical Research

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. Alongside carbon, these rings incorporate "heteroatoms," most commonly nitrogen, oxygen, or sulfur. reachemchemicals.com This class of compounds is of paramount importance to the pharmaceutical industry, with statistics indicating that over 85% of all biologically active compounds, including a majority of top-selling drugs, feature a heterocyclic ring in their structure. nih.gov

The prevalence of heterocycles in drug discovery can be attributed to several key factors:

Structural Diversity: The variety of possible ring sizes, types, and numbers of heteroatoms allows for the creation of a vast and diverse chemical space for drug exploration. africanjournalofbiomedicalresearch.com

Physicochemical Properties: The inclusion of heteroatoms significantly influences a molecule's electronic distribution, polarity, and ability to form hydrogen bonds. This allows medicinal chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.com

Biological Recognition: Heterocyclic motifs are abundant in nature, forming the core of essential biomolecules such as amino acids, nucleic acids (DNA and RNA), vitamins, and hormones. nih.gov Consequently, synthetic heterocyclic compounds are often well-recognized by biological targets like enzymes and receptors, providing a solid foundation for designing potent and selective therapeutic agents.

From simple five- and six-membered rings like pyrrole (B145914) and pyridine (B92270) to more complex fused systems like quinoline (B57606) and indole, heterocyclic chemistry provides the fundamental building blocks for a significant portion of the modern pharmacopeia.

Rationale for Investigating this compound and Related Derivatives

The investigation into molecules like this compound is driven by the principles of molecular hybridization. This strategy involves covalently linking two or more pharmacophores (structural units responsible for a drug's biological activity) to create a single hybrid molecule. The goal is to develop novel compounds with potentially improved affinity, selectivity, or efficacy, or to modulate pharmacokinetic properties.

The specific rationale for combining the 1,2,4-thiadiazole and piperazine scaffolds stems from the diverse and potent biological activities associated with each individual ring system. Researchers hypothesize that by linking these two privileged structures, it may be possible to create new chemical entities with unique therapeutic potential. For instance, the design of novel anticancer agents has been a significant driver for this line of research. nih.gov Studies have been inspired by the anticancer properties of various compounds that employ piperazine, thiazole (B1198619) (a related heterocycle), and 1,3,4-thiadiazole pharmacophores. nih.gov The synthesis of hybrid molecules containing these moieties is a rational approach to discovering new agents that may act through mechanisms like inducing apoptosis (programmed cell death) in cancer cells. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLPKVQRIZMEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=N1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Propyl 1,2,4 Thiadiazol 5 Yl Piperazine

Retrosynthetic Analysis of the 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies two primary disconnection points that simplify the structure into feasible precursors.

The most logical initial disconnection is the C-N bond between the 1,2,4-thiadiazole (B1232254) ring and the piperazine (B1678402) moiety. This bond is an amine linkage to a heterocyclic core, suggesting its formation via a nucleophilic substitution or a coupling reaction. This disconnection yields two key synthons: piperazine and a 3-propyl-1,2,4-thiadiazole core functionalized with a suitable leaving group (X, typically a halogen like chlorine) at the 5-position.

A subsequent disconnection of the 1,2,4-thiadiazole ring itself is then considered. The formation of unsymmetrically substituted 1,2,4-thiadiazoles can be achieved through the condensation and oxidative cyclization of a thioamide and a nitrile or related precursors. Therefore, the 3-propyl-5-halo-1,2,4-thiadiazole precursor can be retrosynthetically cleaved into simpler building blocks. A plausible approach involves disconnecting the ring to reveal a propyl-containing precursor, such as thiobutyramide, and a synthon that provides the remaining C-N-S portion of the ring.

This two-step retrosynthetic strategy simplifies the target molecule to fundamental building blocks:

Piperazine : A commercially available cyclic diamine.

Thiobutyramide : A thioamide that provides the propyl group and adjacent carbon and nitrogen atoms.

A C1 synthon with N and S elements : This could be derived from reagents like thiophosgene (B130339) or a related compound that can react with the thioamide to facilitate ring closure.

Classical and Modern Synthetic Routes for 1,2,4-Thiadiazole Scaffolds

The 1,2,4-thiadiazole ring is a significant scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These routes generally rely on the formation of key N–S and C–N bonds through cyclization reactions.

Cyclization Reactions for 1,2,4-Thiadiazole Formation

The construction of the 1,2,4-thiadiazole core is predominantly achieved through oxidative cyclization of various open-chain precursors. These methods range from classical approaches using chemical oxidants to modern catalytic and electrochemical techniques.

One of the most common strategies involves the oxidative dimerization of thioamides, which can be catalyzed by iodine with oxygen as the terminal oxidant, providing an environmentally friendly route to symmetrically substituted 3,5-dialkyl- or 3,5-diaryl-1,2,4-thiadiazoles. For unsymmetrical thiadiazoles, a powerful method is the intermolecular reaction of a thioamide with a nitrile, followed by intramolecular oxidative coupling.

Another widely used approach is the oxidative intramolecular S-N bond formation of imidoyl thioureas. This transformation can be mediated by various oxidants, including phenyliodine(III) bis(trifluoroacetate) (PIFA), which allows for a metal-free synthesis with short reaction times and high yields. Recent advancements have also introduced electro-oxidative methods for this cyclization, offering a catalyst- and external oxidant-free pathway under mild conditions. Furthermore, photocatalytic methods using covalent organic frameworks (COFs) have been developed for the oxidative coupling and cyclization of thioamides.

Below is a table summarizing various synthetic methods for the formation of the 1,2,4-thiadiazole scaffold.

| Method | Precursors | Key Reagents/Conditions | Advantages |

| Oxidative Dimerization of Thioamides | Thioamides | I₂, O₂, H₂O | Environmentally friendly, uses oxygen as oxidant. |

| Thioamide-Nitrile Coupling | Thioamides, Nitriles | Lewis acid (e.g., AlCl₃), I₂ | Effective for unsymmetrically disubstituted thiadiazoles. |

| Oxidative Cyclization of Imidoyl Thioureas | Imidoyl Thioureas | PIFA (Phenyliodine(III) bis(trifluoroacetate)) | Metal-free, short reaction times, excellent yields. |

| Electro-oxidative Cyclization | Imidoyl Thioureas | Electrochemical cell, undivided cell, carbon electrodes | Catalyst- and oxidant-free, mild conditions. |

| One-Pot Reaction of Imidates and Thioureas | Imidates, Thioureas | Molecular iodine (I₂) | Uses inexpensive and readily available starting materials. |

| Isothiocyanate-Based Synthesis | Isothiocyanates | I₂ in aqueous medium | Metal-free, environmentally benign. |

| Photocatalytic Cyclization | Thioamides | Covalent Organic Framework (COF) photocatalyst, light | Heterogeneous catalysis, moderate to high yields. |

Strategies for Propyl Substitution on the Thiadiazole Ring

The introduction of a specific alkyl substituent, such as a propyl group, at the 3-position of the 1,2,4-thiadiazole ring is typically achieved by selecting a starting material that already contains the desired carbon chain. The synthetic methods described above are versatile and can accommodate a wide range of alkyl and aryl precursors.

To synthesize a 3-propyl-1,2,4-thiadiazole derivative, the most direct approach is to use a propyl-containing precursor. For instance, in syntheses involving the coupling of a thioamide and a nitrile, thiobutyramide (the thio-analogue of butanamide) would serve as the source of the 3-propyl group. Its reaction with a suitable partner, such as a cyanogen (B1215507) halide or another nitrile bearing a group that can be converted into a leaving group, would lead to the desired 3-propyl substituted thiadiazole core.

Similarly, in methods that utilize imidoyl thioureas or imidates, the corresponding propyl-substituted starting materials (e.g., derived from butyramidine) would be employed. The choice of the specific synthetic route would depend on the desired substituent at the 5-position of the thiadiazole ring, which is critical for the subsequent introduction of the piperazine moiety.

Introduction of the Piperazine Moiety onto the 1,2,4-Thiadiazole Core

The final key step in the synthesis of this compound is the formation of the C-N bond linking the two heterocyclic components.

Amination and Coupling Reactions with Piperazine

The most common and efficient method for attaching an amine like piperazine to an electron-deficient heterocyclic ring such as 1,2,4-thiadiazole is through a nucleophilic aromatic substitution (SNAr) reaction. The electronegativity of the nitrogen atoms in the thiadiazole ring reduces the electron density at the carbon atoms, making them susceptible to attack by nucleophiles.

This reaction requires a precursor such as 5-chloro-3-propyl-1,2,4-thiadiazole . The chlorine atom at the 5-position acts as a good leaving group. The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of piperazine on the C5 carbon of the thiadiazole ring. To drive the reaction to completion and neutralize the hydrochloric acid (HCl) generated as a byproduct, a non-nucleophilic base is typically added.

Typical Reaction Conditions:

Substrates : 5-Chloro-3-propyl-1,2,4-thiadiazole and Piperazine (often used in excess).

Solvent : A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN).

Base : An organic base like triethylamine (B128534) (TEA) or an inorganic base such as potassium carbonate (K₂CO₃).

Temperature : The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrate.

While SNAr is highly effective for this type of system, modern cross-coupling reactions such as the Buchwald-Hartwig amination could also be considered, although they are more commonly employed for less activated aryl or heteroaryl halides.

| Reaction Type | Heterocyclic Precursor | Amine | Catalyst/Reagents | General Applicability |

| Nucleophilic Aromatic Substitution (SNAr) | 5-Halo-3-propyl-1,2,4-thiadiazole | Piperazine | Base (e.g., K₂CO₃, TEA) | Highly effective for electron-deficient heterocycles. |

| Buchwald-Hartwig Amination | 5-Halo-3-propyl-1,2,4-thiadiazole | Piperazine | Palladium catalyst, Ligand, Base | Broad scope for C-N bond formation, but SNAr is often sufficient for activated systems. |

Analog Design and Synthesis Strategies Based on the this compound Framework

The this compound scaffold serves as a versatile template for chemical modification in medicinal chemistry. Analog design strategies typically focus on three primary regions of the molecule: the piperazine ring, the propyl side chain, and the central thiadiazole core. These modifications aim to systematically explore the structure-activity relationship (SAR) to optimize properties such as target affinity, selectivity, and pharmacokinetic profiles.

Substituent Variation on the Piperazine Ring

The secondary amine of the piperazine ring is a common and synthetically accessible point for derivatization. Introducing substituents at this position can significantly influence the molecule's pharmacological and physicochemical properties. The variation of N-substituents on a piperazine ring can play an important role in the potency and selectivity of a compound towards its biological targets. nih.gov

Common synthetic strategies to achieve this derivatization include:

N-Arylation/Heteroarylation: Coupling the piperazine nitrogen with various aryl or heteroaryl halides, often via Buchwald-Hartwig or Chan-Lam coupling reactions. This introduces bulky, electronically diverse groups that can form key interactions with biological targets.

Acylation/Sulfonylation: Reacting the piperazine with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amide or sulfonamide linkages. These groups can act as hydrogen bond acceptors or donors.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones to introduce a wide variety of alkyl substituents.

Alkylation: Direct reaction with alkyl halides to introduce simple alkyl chains or more complex functionalized linkers.

These modifications allow for the exploration of various chemical spaces around the core scaffold, which is a key strategy in lead optimization. epa.gov

| Substituent Type | Example Substituent (R-group) | Rationale for Modification |

|---|---|---|

| Aromatic | Phenyl, 4-Fluorophenyl | Introduce aromatic interactions (e.g., π-π stacking), modulate electronics. |

| Heteroaromatic | Pyridinyl, Pyrimidinyl | Introduce hydrogen bonding capabilities, alter solubility and metabolic profile. |

| Acyl | Benzoyl | Introduce hydrogen bond acceptors, create more rigid conformation. |

| Alkyl | Ethylbenzene | Explore hydrophobic pockets, improve lipophilicity. epa.gov |

Modifications of the Propyl Side Chain

The propyl group at the 3-position of the thiadiazole ring is another key site for modification. Alterations to this alkyl chain primarily affect the molecule's lipophilicity, steric profile, and potential metabolic stability. The goal of these modifications is often to optimize the fit within a target's binding pocket or to block sites of metabolic oxidation.

Strategies for modifying this side chain include:

Chain Length Variation: Synthesizing analogs with shorter (ethyl, methyl) or longer (butyl, pentyl) alkyl chains to probe the size of hydrophobic pockets.

Branching: Introducing branching (e.g., isopropyl, isobutyl) to increase steric bulk and potentially improve metabolic stability by protecting adjacent positions from enzymatic attack.

Introduction of Unsaturation: Synthesizing alkenyl or alkynyl analogs to create a more rigid conformation compared to the flexible propyl chain.

Cyclization: Replacing the propyl group with cyclic structures like cyclopropyl (B3062369) or cyclobutyl to enforce a specific conformation and explore binding interactions.

Functionalization: Introducing polar functional groups (e.g., hydroxyl, ether) onto the chain to improve solubility or add new hydrogen bonding interactions.

| Modification Type | Example Structure | Predicted Impact |

|---|---|---|

| Chain Elongation | Butyl group | Increases lipophilicity. |

| Branching | Isopropyl group | Increases steric hindrance; may improve metabolic stability. |

| Cyclization | Cyclopropyl group | Restricts conformation; introduces rigidity. |

| Functionalization | 3-Hydroxypropyl group | Increases polarity and potential for hydrogen bonding. |

Isomeric and Bioisosteric Replacements of the Thiadiazole Ring

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve molecular properties while retaining desired biological activity. cambridgemedchemconsulting.com The 1,2,4-thiadiazole ring can be replaced with other five- or six-membered heterocycles to modulate electronic distribution, hydrogen bonding capacity, metabolic stability, and polarity. mdpi.comrsc.org

Common bioisosteres for the 1,2,4-thiadiazole ring include:

Isomeric Thiadiazoles: Replacing the 1,2,4-thiadiazole with its isomers, such as 1,3,4-thiadiazole (B1197879) or 1,2,3-thiadiazole, can significantly alter the geometry and electronic properties of the molecule. mdpi.commdpi.com The 1,3,4-thiadiazole ring, in particular, is a well-studied pharmacophore in its own right. mdpi.comnih.gov

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are classical bioisosteres of their thiadiazole counterparts, where the sulfur atom is replaced by oxygen. mdpi.com This substitution typically increases polarity and can alter metabolic pathways.

Triazoles: 1,2,4-triazole (B32235) and 1,2,3-triazole rings can also serve as effective replacements, offering different hydrogen bonding patterns due to the additional nitrogen atom.

Other Heterocycles: Depending on the specific requirements of the target, other rings like thiazole (B1198619) may also be considered.

The synthesis of these analogs requires different starting materials and cyclization strategies tailored to the target heterocycle. biointerfaceresearch.com

| Original Ring | Bioisosteric Replacement | Key Feature Change |

|---|---|---|

| 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | Alters vectoral arrangement of heteroatoms and dipole moment. |

| 1,2,4-Thiadiazole | 1,2,4-Oxadiazole | Increases polarity, removes sulfur for potential metabolism. |

| 1,2,4-Thiadiazole | 1,3,4-Oxadiazole | Isomeric replacement with oxygen; alters polarity and H-bonding. rsc.org |

| 1,2,4-Thiadiazole | 1,2,4-Triazole | Adds an N-H donor/acceptor site, modifies electronic character. |

Analytical and Spectroscopic Characterization Methods for this compound and its Derivatives

The structural elucidation and confirmation of this compound and its synthesized derivatives rely on a combination of standard spectroscopic and analytical techniques. nih.gov These methods provide definitive information on the molecule's connectivity, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the chemical structure.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For the parent compound, characteristic signals would include triplets and sextets for the n-propyl chain, and distinct signals for the four methylene (B1212753) groups of the piperazine ring, which may appear as a single signal or complex multiplets depending on the solvent and molecular symmetry. nih.gov

¹³C NMR: Shows signals for each unique carbon atom. The two carbons of the 1,2,4-thiadiazole ring are expected to resonate at characteristic downfield shifts (typically >150 ppm) due to the influence of the adjacent heteroatoms. researchgate.netdergipark.org.tr The carbons of the propyl and piperazine moieties would appear at more upfield chemical shifts. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and its derivatives, confirming that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For thiadiazole derivatives, characteristic stretching vibrations for C=N, C-N, and C-S bonds are typically observed in the fingerprint region (e.g., 1575–1183 cm⁻¹). nih.govsemanticscholar.org

Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared to the calculated theoretical values to confirm the purity and empirical formula of the synthesized molecule. nih.govmdpi.com

X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and the precise arrangement of atoms and bond angles in the solid state. nih.gov

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for propyl chain protons (~0.9-3.0 ppm); signals for piperazine protons (~3.0-4.0 ppm). |

| ¹³C NMR | Thiadiazole carbons (>150 ppm); piperazine carbons (~40-50 ppm); propyl carbons (~13-35 ppm). nih.govresearchgate.net |

| Mass Spec (EI/ESI) | Molecular ion peak [M]+ or [M+H]+ corresponding to C₉H₁₆N₄S (MW: 212.31). |

| IR Spectroscopy | Characteristic peaks for C=N, C-N, C-S stretches in the fingerprint region. nih.gov |

Preclinical Pharmacological Evaluation and Biological Target Identification of 1 3 Propyl 1,2,4 Thiadiazol 5 Yl Piperazine

In Vitro Assessment of Biological Activities

In Vitro Efficacy Against Pathogenic Organisms (e.g., Antimicrobial, Antifungal, Antileishmanial)

Time-Kill Kinetics

Time-kill kinetics assays are crucial in vitro studies to determine the pharmacodynamic properties of a potential antimicrobial agent. emerypharma.com These experiments assess the rate at which a compound kills a specific microorganism. The assay involves exposing a standardized inoculum of a bacterium or fungus to various concentrations of the test compound, typically multiples of its Minimum Inhibitory Concentration (MIC). uem.brnih.gov Aliquots are then taken at several time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), and the number of viable microorganisms is quantified by counting colony-forming units (CFUs). mdpi.com

The results of a time-kill assay can classify a compound as either bactericidal (causing a rapid decrease in CFU count, typically a ≥3-log10 or 99.9% reduction) or bacteriostatic (inhibiting microbial growth without significant killing). emerypharma.com The data generated would be crucial in understanding the antimicrobial potential of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine against various pathogens. For example, studies on other heterocyclic compounds have demonstrated concentration-dependent killing effects. uem.br

Table 1: Hypothetical Time-Kill Kinetics Data for this compound against a Gram-Positive Bacterium

| Time (hours) | Control (No Drug) Log10 CFU/mL | 1x MIC Log10 CFU/mL | 2x MIC Log10 CFU/mL | 4x MIC Log10 CFU/mL |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 5.8 | 5.5 | 5.0 |

| 4 | 7.2 | 5.5 | 4.8 | 4.0 |

| 6 | 8.0 | 5.3 | 4.0 | 3.0 |

| 12 | 8.5 | 5.2 | 3.2 | <2.0 |

| 24 | 8.6 | 5.1 | <2.0 | <2.0 |

This table is illustrative and does not represent actual experimental data.

In Vivo Efficacy Studies in Preclinical Animal Models

In vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism. These studies provide insights into the compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on the body. In animal models, these markers help to establish a relationship between the drug's concentration and its therapeutic effect. tandfonline.com For a compound like this compound, the choice of PD markers would depend on its intended therapeutic application.

Infection Models: Key PD markers would include the reduction in bacterial or fungal load in target organs (e.g., lungs, spleen, blood), as well as survival rates. vibiosphen.com Inflammatory biomarkers such as cytokine levels (e.g., TNF-α, IL-6) in blood or tissue homogenates would also be relevant. bioworld.com

CNS Models: In models of neurological or psychiatric disorders, PD markers could include changes in neurotransmitter levels in specific brain regions, receptor occupancy measured by techniques like positron emission tomography (PET), or behavioral assessments relevant to the condition being studied (e.g., locomotor activity, anxiety-like behavior). tandfonline.comnih.gov

Inflammatory Models: In models of inflammatory diseases, PD markers would involve measuring the reduction in swelling, infiltration of inflammatory cells, and levels of pro-inflammatory mediators in the affected tissues. bioworld.com

The evaluation of in vivo efficacy requires the use of well-characterized animal models that mimic human diseases. ibtbioservices.com

The selection of an appropriate animal model is critical for the preclinical evaluation of a new chemical entity. The chosen model should have good construct, face, and predictive validity, meaning it should replicate the underlying pathophysiology, symptoms, and response to clinically effective treatments of the human disease, respectively. cas.cz

Infection Models: For antibacterial efficacy, common models include murine thigh infection, sepsis, and pneumonia models. vibiosphen.com These models allow for the assessment of the compound's ability to reduce bacterial burden and improve survival.

CNS Models: For neurodegenerative diseases or psychiatric disorders, a variety of models are available, including genetic models and models induced by neurotoxins. nih.gov

Inflammatory Models: Models such as lipopolysaccharide (LPS)-induced acute lung injury or sepsis are used to evaluate anti-inflammatory efficacy. bioworld.com

Efficacy endpoints are the primary outcomes measured in a preclinical study to determine the effectiveness of a treatment.

Table 2: Examples of Efficacy Endpoints in Different Preclinical Models

| Disease Model | Primary Efficacy Endpoints | Secondary Efficacy Endpoints |

| Bacterial Sepsis | Survival rate, Reduction in bacterial load in blood and organs | Reduction in inflammatory cytokines (TNF-α, IL-6), Improvement in clinical signs of illness |

| CNS Disorder (e.g., Anxiety) | Performance in behavioral tests (e.g., elevated plus maze, open field test) | Changes in neurotransmitter levels, Receptor occupancy |

| Inflammatory Disease (e.g., Arthritis) | Reduction in paw volume, Improved joint mobility | Histopathological assessment of joint inflammation, Reduction in inflammatory markers |

This table provides general examples and is not specific to this compound.

Evaluation of Efficacy in Disease Models (e.g., Infection Models, CNS Models, Inflammatory Models)

Mechanisms of Action Elucidation

Elucidating the mechanism of action is fundamental to understanding how a compound exerts its therapeutic effects. For a molecule containing both a 1,2,4-thiadiazole (B1232254) and a piperazine (B1678402) moiety, several potential mechanisms could be explored.

The 1,3,4-thiadiazole (B1197879) scaffold, an isomer of 1,2,4-thiadiazole, is known to be a versatile pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.com Derivatives of 1,3,4-thiadiazole have been shown to target various enzymes. researchgate.net The nitrogen atoms in the piperazine ring can engage in important interactions with biological targets. nih.gov

Potential mechanisms of action for compounds containing these scaffolds could include:

Antimicrobial: Inhibition of essential bacterial enzymes, such as enoyl-ACP reductase, or disruption of the bacterial cell membrane. nih.gov

Anticancer: Inhibition of protein kinases, cell cycle arrest, or induction of apoptosis. mdpi.com

CNS Activity: Modulation of neurotransmitter receptors or transporters. The piperazine moiety is a common feature in many centrally acting drugs. nih.gov Some 1,3,4-thiadiazole derivatives have shown anticonvulsant activity, potentially through interaction with GABAergic pathways. frontiersin.org

Anti-inflammatory: Inhibition of inflammatory pathways such as NF-κB, leading to a reduction in the production of pro-inflammatory cytokines. bioworld.com

Further studies, including target-based screening, genetic and proteomic approaches, and molecular docking, would be necessary to identify the specific biological targets of this compound and elucidate its precise mechanism of action.

Target Validation and Deconvolution Studies

Target validation and deconvolution studies for compounds containing the 1,2,4-thiadiazole scaffold have identified several potential biological targets. These studies are crucial in understanding the mechanism of action of this class of compounds. Research into various 1,2,4-thiadiazole derivatives has pointed towards their interaction with key receptors and enzymes involved in various physiological processes.

One significant area of investigation has been the role of 1,2,4-thiadiazole derivatives as modulators of G-protein coupled receptors (GPCRs). Specifically, certain analogues have been identified as potent and selective antagonists for the human adenosine (B11128) A3 receptor. nih.govnih.gov The adenosine A3 receptor is implicated in inflammatory processes and is considered a therapeutic target for conditions like asthma and glaucoma.

Furthermore, the 1,2,4-thiadiazole nucleus has been incorporated into molecules designed as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ dual agonists. researchgate.netnih.gov PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation, making them important targets for metabolic diseases.

Another validated target for this class of compounds is the sphingosine (B13886) 1-phosphate receptor subtype 1 (S1P1). nih.govresearchgate.net S1P1 receptors are key regulators of lymphocyte trafficking and are a validated target for immunomodulatory drugs.

Additionally, some 1,2,4-thiadiazole derivatives have been investigated as inhibitors of enzymes such as insulin-degrading enzyme (IDE), which is involved in the clearance of insulin (B600854) and other bioactive peptides. researchgate.netnih.gov

Table 1: Potential Biological Targets for 1,2,4-Thiadiazole Derivatives

| Target Class | Specific Target | Therapeutic Area |

| G-Protein Coupled Receptor | Adenosine A3 Receptor | Inflammation, Glaucoma |

| Nuclear Receptor | Peroxisome Proliferator-Activated Receptor α/δ (PPARα/δ) | Metabolic Diseases, Inflammation |

| G-Protein Coupled Receptor | Sphingosine 1-Phosphate Receptor 1 (S1P1) | Autoimmune Diseases |

| Enzyme | Insulin-Degrading Enzyme (IDE) | Diabetes, Neurodegenerative Diseases |

Molecular Interactions and Binding Site Characterization (e.g., Allosteric vs. Orthosteric)

The molecular interactions of 1,2,4-thiadiazole derivatives with their biological targets have been characterized in several studies, providing insights into their binding modes. These investigations often employ molecular modeling and mutagenesis studies to elucidate the specific residues involved in ligand binding.

In the case of the human adenosine A3 receptor, a 1,2,4-thiadiazole-based antagonist has been shown to interact with the orthosteric binding site. nih.govresearchgate.net Molecular docking studies revealed that the compound forms key hydrogen bonds with specific amino acid residues within the binding pocket. Notably, the carbonyl group of the ligand interacts with glutamine 167 (Q167) in the second extracellular loop (EL2), and a nitrogen atom of the thiadiazole ring forms a hydrogen bond with serine 181 (S181) in transmembrane domain 5 (TM5). nih.gov These interactions are believed to be crucial for the high affinity and selectivity of the compound for the human adenosine A3 receptor.

For 1,2,4-thiadiazole derivatives that act as inhibitors of insulin-degrading enzyme (IDE), the proposed mechanism involves competitive binding to the catalytic site of the enzyme. researchgate.net This suggests an orthosteric mode of interaction where the inhibitor competes with the natural substrate for binding to the active site.

While detailed binding site characterization for all identified targets is not available, the existing data for adenosine A3 receptor and IDE suggest that 1,2,4-thiadiazole derivatives can function as orthosteric modulators.

Table 2: Molecular Interactions of a 1,2,4-Thiadiazole Derivative with the Human Adenosine A3 Receptor

| Interacting Ligand Group | Receptor Residue | Interaction Type |

| Carbonyl Group | Glutamine 167 (Q167) | Hydrogen Bond |

| Thiadiazole Ring Nitrogen | Serine 181 (S181) | Hydrogen Bond |

Downstream Signaling Pathway Analysis

The engagement of 1,2,4-thiadiazole derivatives with their biological targets initiates a cascade of downstream signaling events that produce a physiological response. The nature of these pathways is dependent on the specific target being modulated.

As antagonists of the adenosine A3 receptor, which is coupled to Gi proteins, these compounds would be expected to block the agonist-induced inhibition of adenylyl cyclase. nih.gov This would lead to a prevention of the decrease in intracellular cyclic AMP (cAMP) levels, thereby modulating cellular functions regulated by cAMP-dependent pathways. nih.gov

For 1,2,4-thiadiazole-based PPARα/δ agonists, binding to these nuclear receptors would lead to their activation and subsequent heterodimerization with the retinoid X receptor (RXR). glpbio.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. glpbio.com This results in the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. researchgate.net

In the context of S1P1 receptor agonism, activation of this GPCR by a 1,2,4-thiadiazole derivative would lead to the internalization of the receptor on lymphocytes. nih.gov This process inhibits the egress of lymphocytes from secondary lymphoid organs, resulting in a reduction of circulating lymphocytes and an immunomodulatory effect. nih.govmdpi.com

Table 3: Predicted Downstream Signaling Effects of 1,2,4-Thiadiazole Derivatives

| Target | Downstream Effect |

| Adenosine A3 Receptor (Antagonist) | Blocks inhibition of adenylyl cyclase, maintains cAMP levels. |

| PPARα/δ (Agonist) | Regulates gene expression in lipid metabolism and inflammation. |

| S1P1 Receptor (Agonist) | Induces receptor internalization, leading to lymphocyte sequestration. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Propyl 1,2,4 Thiadiazol 5 Yl Piperazine Derivatives

SAR Analysis of the 1,2,4-Thiadiazole (B1232254) Moiety for Biological Activity

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged" scaffold in drug design due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net Its distinct electronic properties and structural rigidity make it a valuable component for interacting with biological targets. The arrangement of the nitrogen and sulfur atoms in the 1,2,4-isomer confers specific chemical characteristics that influence its role in molecular recognition.

A key aspect of the 1,2,4-thiadiazole moiety is its function as a bioisostere for other chemical groups, allowing it to mimic the shape and electronic properties of other structures while potentially improving metabolic stability or potency. Research has shown that the 1,2,4-thiadiazole ring can serve as an effective scaffold for a range of therapeutic applications, from antibiotics to neuroprotective agents. researchgate.net For instance, the antibiotic Cefozopran features a 1,2,4-thiadiazole ring, highlighting the moiety's acceptance in clinical agents. researchgate.net

SAR studies have demonstrated that the 1,2,4-thiadiazole core is not merely a passive scaffold but an active contributor to the pharmacological profile. In one study, the replacement of a methyl-thiazole moiety with a 1,2,4-thiadiazole ring in a selective PPARδ agonist unexpectedly introduced potent partial agonist activity at PPARα. nih.govacs.org This finding underscores the profound impact the heterocycle's specific isomeric form and electronic distribution can have on receptor selectivity and functional activity. Furthermore, the 1,2,4-thiadiazole ring is recognized as a unique electrophilic "warhead" capable of targeting cysteine residues in proteins. nih.gov The inherent reactivity of the N-S bond within the ring allows it to undergo a reaction with the thiol group of a cysteine residue, forming a covalent disulfide bond and leading to the inactivation of enzymes like cathepsins and transglutaminases. nih.gov This mechanism of action highlights a specialized role for the 1,2,4-thiadiazole moiety that is distinct from that of its other isomers, such as the more commonly studied 1,3,4-thiadiazole (B1197879). mdpi.comresearchgate.netnih.gov

Impact of Piperazine (B1678402) Substitutions on Biological and Pharmacological Profiles

The piperazine ring is another privileged structure in medicinal chemistry, frequently employed as a versatile linker connecting a core scaffold to another pharmacophoric group. nih.govnih.gov In derivatives of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine, the piperazine moiety serves as a bridge, and substitutions on its distal nitrogen atom (N4) are a primary strategy for modulating activity, selectivity, and pharmacokinetic properties. nih.gov

In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which also feature a piperazine linker, the substituent on the piperazine ring was found to be critical for affinity at the human adenosine (B11128) A2A receptor. nih.gov As illustrated in the table below, subtle changes to this substituent resulted in significant shifts in binding affinity (Ki). This demonstrates a clear SAR where specific substitutions are favored for optimal receptor engagement. For instance, replacing a piperidine (B6355638) with a piperazine improved affinity, and while phenyl and benzyl (B1604629) groups were well-tolerated, further extension or substitution on the phenyl ring led to a drop in activity. nih.gov This highlights the sensitivity of the binding pocket to the steric and electronic properties of the N4-substituent.

| Compound Analogue Structure | N4-Piperazine Substituent (R) | Biological Target | Activity (Ki, nM) | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine Core | Benzyl (piperidine) | hA2A AR | 594 | nih.gov |

| Thiazolo[5,4-d]pyrimidine Core | Benzyl (piperazine) | hA2A AR | 58 | nih.gov |

| Thiazolo[5,4-d]pyrimidine Core | Phenyl | hA2A AR | 61 | nih.gov |

| Thiazolo[5,4-d]pyrimidine Core | Phenylethyl | hA2A AR | 242 | nih.gov |

| Thiazolo[5,4-d]pyrimidine Core | (Pyrrolidin-1-yl)ethyl | hA2A AR | 32 | nih.gov |

Role of the Propyl Chain in Ligand-Target Interactions

The length, size, and conformation of this alkyl chain are critical for optimizing van der Waals forces and achieving a snug fit within the receptor pocket. Studies on other heterocyclic scaffolds have provided insight into this phenomenon. For example, in a series of 1,2,4-oxadiazole (B8745197) derivatives, linear alkyl chains attached to a piperidine ring were shown to form specific hydrophobic contacts with nonpolar amino acid residues such as Leu291, Met294, Ala295, and Leu352 within the farnesoid X receptor. nih.gov This illustrates how an alkyl group can anchor a portion of the molecule in a well-defined sub-pocket. While the propyl group in this compound is on the thiadiazole ring itself, the principle remains the same: it is positioned to interact with a corresponding hydrophobic region on the target protein, thereby influencing binding affinity and potentially selectivity.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques are indispensable tools for elucidating the SAR of novel compounds. These methods can be broadly categorized into ligand-based and structure-based approaches, both of which provide valuable insights that guide the design of more potent and selective derivatives.

When the three-dimensional structure of a biological target is unknown, LBDD methods are employed. unina.it These approaches rely on the principle that molecules with similar biological activities often share common structural features and properties.

Pharmacophore Modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and ionizable groups) that a molecule must possess to bind to a specific target. unina.itnih.gov For a series of active piperazine derivatives, a pharmacophore model might identify the basic nitrogen of the piperazine as a key positive ionizable feature, flanked by hydrophobic groups that occupy specific regions in space. nih.govresearchgate.net This model then serves as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net Physicochemical descriptors—such as lipophilicity (logP), electronic properties (pKa, atomic charges), and steric parameters (molecular volume)—are calculated for each molecule. Multiple linear regression or other machine learning algorithms are then used to build an equation that predicts activity. A 3D-QSAR study on 1,2,4-oxadiazole derivatives, for example, successfully created a predictive model and generated contour maps highlighting regions where steric bulk or specific electronic features would enhance or diminish activity. nih.gov

When the 3D structure of the target protein is available, SBDD provides a powerful, atom-level view of ligand-target interactions. uobaghdad.edu.iq

Molecular Docking is a computational technique that predicts the preferred binding mode and orientation of a ligand within a receptor's active site. mdpi.comresearchgate.netnih.gov An algorithm samples numerous possible conformations and positions of the ligand, and a scoring function estimates the binding affinity for each pose. Docking studies of thiadiazole derivatives have successfully rationalized their biological activities by identifying key interactions, such as hydrogen bonds with specific amino acid residues like GLU885 and ASP1046, and arene-arene stacking with aromatic residues. nih.govuowasit.edu.iqmdpi.com These insights allow medicinal chemists to design modifications that strengthen these favorable interactions or introduce new ones.

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex. mdpi.com While docking provides a static snapshot, an MD simulation tracks the movements of all atoms in the system over time (typically nanoseconds to microseconds). This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in the protein upon ligand binding (induced fit), and calculate binding free energies with greater accuracy.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape of a molecule is critical for its biological activity, as receptor binding sites are highly stereospecific. The conformational flexibility of the this compound scaffold, particularly the piperazine ring, plays a significant role in its ability to adopt the optimal "bioactive conformation" required for target engagement.

The six-membered piperazine ring typically exists in a low-energy chair conformation but can also adopt higher-energy boat and twist-boat forms. The energetic barrier between these conformers is relatively low, allowing for considerable flexibility. However, substitution on the nitrogen atoms can influence the conformational preference. For 1-arylpiperazines, a direct relationship has been observed between the electronic nature of the aryl substituent and the preferred conformation. doi.org Electron-withdrawing groups on the aryl ring favor a coplanar arrangement between the rings to maximize conjugation, whereas electron-donating groups reduce this preference, allowing for a more perpendicular orientation. doi.org This principle suggests that the electron-deficient 1,2,4-thiadiazole ring will significantly influence the conformational equilibrium of the attached piperazine.

Furthermore, introducing sterically demanding substituents can restrict rotation and lock the molecule into a specific conformation. This conformational restriction can be a powerful design strategy; if the locked conformation matches the bioactive one, a significant increase in binding affinity and selectivity can be achieved. semanticscholar.org While the parent compound is achiral, the introduction of substituents on the propyl chain or the piperazine ring could create stereocenters. Given the chiral nature of biological receptors, different enantiomers or diastereomers would likely exhibit distinct pharmacological profiles, with one stereoisomer often being significantly more active than the others. Therefore, controlling the stereochemistry would be a critical aspect of optimizing advanced derivatives.

Pharmacokinetic and Metabolic Aspects of 1 3 Propyl 1,2,4 Thiadiazol 5 Yl Piperazine

Metabolite Identification and Characterization

Identification of Major Metabolic Pathways:Without experimental data from in vitro or in vivo studies, the metabolic pathways of 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine have not been characterized. It is therefore not possible to identify its major metabolites or the enzymatic reactions involved in its biotransformation.

Until dedicated preclinical research on this compound is conducted and published, a detailed and accurate summary of its pharmacokinetic and metabolic properties cannot be provided.

Structural Elucidation of Metabolites

The metabolism of xenobiotics, such as this compound, typically occurs in two phases in the liver. wikipedia.org Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.org

Probable Phase I Metabolic Pathways:

Oxidation of the Propyl Group: The n-propyl substituent on the thiadiazole ring is a likely site for oxidative metabolism. This can occur at the terminal methyl group (ω-oxidation) to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. Oxidation can also occur at the penultimate carbon (ω-1 oxidation) to yield a secondary alcohol.

Piperazine (B1678402) Ring Metabolism: The piperazine ring is susceptible to several metabolic transformations. N-dealkylation is a common pathway for piperazine-containing drugs. However, in this compound, the piperazine nitrogen atoms are part of the core structure linking to the thiadiazole ring, making N-dealkylation less likely to cleave the entire piperazine moiety. More probable is aromatic hydroxylation if one of the nitrogens were attached to an aromatic ring, which is not the case here. Another possibility is oxidation of the carbon atoms alpha to the nitrogen atoms within the piperazine ring, leading to the formation of lactams. nih.gov

Thiadiazole Ring Metabolism: The 1,2,4-thiadiazole (B1232254) ring is generally considered to be relatively stable metabolically. nih.gov However, potential metabolic pathways could involve oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone. Ring cleavage is also a possibility, though it is generally a less common metabolic route for such heterocyclic systems.

Probable Phase II Metabolic Pathways:

Glucuronidation: If hydroxylated metabolites are formed during Phase I metabolism (e.g., on the propyl chain or piperazine ring), they are likely to undergo conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolites, preparing them for renal or biliary excretion.

Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group in a reaction catalyzed by sulfotransferases (SULTs).

The structural elucidation of these potential metabolites would typically involve in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the separation, identification, and structural confirmation of the metabolites.

Pharmacokinetic Parameter Determination in Animal Species (e.g., Half-life, Clearance, Volume of Distribution)

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). While specific data for this compound is not available, general predictions can be made based on related compounds.

Piperazine and its derivatives are often readily absorbed after oral administration. parasitipedia.netdefra.gov.ukrwandafda.gov.rw They are also typically excreted relatively quickly. parasitipedia.netdefra.gov.ukrwandafda.gov.rw The pharmacokinetic properties of other 1,2,4-thiadiazole derivatives have been studied in animal models such as rabbits, showing determinable half-lives, volumes of distribution, and clearance rates. nih.gov

A hypothetical pharmacokinetic study in an animal model like rats or dogs would involve administering the compound and collecting blood samples at various time points. The concentration of the parent drug in plasma would be measured using a validated analytical method, such as LC-MS/MS. From the plasma concentration-time data, the following key pharmacokinetic parameters would be calculated:

Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body to produce the observed plasma concentration.

Illustrative Pharmacokinetic Data in a Hypothetical Animal Model (Rat):

The following table presents hypothetical pharmacokinetic data for this compound in rats to illustrate how such data would be presented. It is important to note that these values are not based on experimental data for this specific compound.

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Half-life (t½) | 4.5 hours | 6.2 hours |

| Clearance (CL) | 0.8 L/h/kg | - |

| Volume of Distribution (Vd) | 2.5 L/kg | - |

| Cmax | - | 350 ng/mL |

| Tmax | - | 1.5 hours |

| AUC (0-inf) | 1250 ngh/mL | 2800 ngh/mL |

| Oral Bioavailability (F%) | - | 22.4% |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Drug Discovery and Lead Optimization Strategies for Thiadiazole Piperazine Conjugates

High-Throughput Screening (HTS) and Hit Identification

High-Throughput Screening (HTS) is a foundational step in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. In the context of thiadiazole-piperazine conjugates, an HTS campaign would involve screening a diverse collection of compounds to identify those that modulate the function of a particular protein or pathway implicated in a disease.

The process typically utilizes automated systems and sensitive assays, such as fluorescence-based assays, to measure the effect of each compound. For instance, a screen might be designed to find inhibitors of a particular enzyme or blockers of a specific receptor. Compounds from the library, including scaffolds like 1,2,4-thiadiazole (B1232254), are tested for their ability to produce a measurable effect. A thiadiazole-based compound was identified as a hit in a high-throughput screen for TRPA1 inhibitors using a fluorescent calcium entry assay. researchgate.net

A "hit" compound, such as a molecule containing the 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine core, would be one that shows consistent activity in these initial screens. The identification of such a hit is the first step in a long journey of drug development. It provides a starting point for further investigation and optimization.

Lead Generation and Derivatization from this compound

Once a hit like this compound is identified, the next phase is lead generation. This involves synthesizing analogs or derivatives of the hit compound to explore the structure-activity relationship (SAR). The goal is to understand which parts of the molecule are essential for its biological activity and how modifications affect its potency and other properties.

The derivatization of the this compound scaffold can be approached in a modular fashion, with modifications possible at several key positions:

The Propyl Group: The length and branching of the alkyl chain at the 3-position of the thiadiazole ring can be altered. For example, replacing the propyl group with ethyl, butyl, or isopropyl groups can influence the compound's interaction with the target protein.

The Piperazine (B1678402) Ring: The piperazine moiety is a common functional group in medicinal chemistry and can be readily modified. nih.govresearchgate.net Substitutions on the second nitrogen atom of the piperazine ring can significantly impact the compound's properties. Various aryl, alkyl, or acyl groups can be introduced to explore their effect on activity and selectivity.

The Thiadiazole Ring: While the core 1,2,4-thiadiazole ring is often maintained, different substitution patterns on this heterocycle can be explored. nih.govdurham.ac.uk

The synthesis of these derivatives allows medicinal chemists to build a library of related compounds. For instance, a continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, which can be applied to generate a series of analogs for SAR studies. nih.govdurham.ac.uk

Lead Optimization Cycles: Balancing Potency, Selectivity, and ADME Properties

Lead optimization is an iterative process of refining the structure of a lead compound to enhance its drug-like properties. This involves a delicate balance between improving potency (the concentration of the drug required to produce a desired effect) and selectivity (the drug's ability to act on the intended target without affecting other molecules in the body), while also optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For thiadiazole-piperazine conjugates, optimization cycles would involve synthesizing new derivatives based on the SAR data from the lead generation phase and then testing them for potency, selectivity, and their pharmacokinetic profile.

Key considerations in lead optimization include:

Potency: Modifications that enhance the binding affinity of the compound to its target are sought. This often involves fine-tuning the size, shape, and electronic properties of the substituents.

Selectivity: To minimize off-target effects and potential toxicity, the compound should be highly selective for its intended target. For example, if the target is a specific kinase, the compound should show minimal inhibition of other kinases.

ADME Properties: A successful drug must be able to reach its target in the body in sufficient concentrations. This requires good absorption from the site of administration, appropriate distribution to the tissues, metabolic stability to avoid rapid breakdown, and a suitable route of excretion. The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.

The following table illustrates a hypothetical lead optimization cycle for a thiadiazole-piperazine series, demonstrating how structural modifications can impact key drug properties.

| Compound | R1 (on Piperazine) | Potency (IC50, nM) | Selectivity (vs. Off-Target) | Microsomal Stability (t1/2, min) |

| Lead | H | 500 | 10-fold | 15 |

| Analog 1 | Methyl | 250 | 20-fold | 30 |

| Analog 2 | Phenyl | 50 | 50-fold | 10 |

| Analog 3 | 4-Fluorophenyl | 45 | 100-fold | 45 |

Fragment-Based Drug Design (FBDD) and Virtual Screening Applications

In addition to traditional HTS, fragment-based drug design (FBDD) and virtual screening are powerful tools in modern drug discovery.

Fragment-Based Drug Design (FBDD) starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. These fragments are then grown or linked together to create more potent lead compounds. The 1,2,4-thiadiazole and piperazine moieties can be considered as fragments that could be identified in an FBDD screen. Once a fragment is found to bind to the target, it can be elaborated into a more complex molecule like this compound.

Virtual Screening uses computational methods to screen large libraries of virtual compounds to identify those that are most likely to bind to a biological target. This approach can significantly reduce the number of compounds that need to be synthesized and tested in the lab. For thiadiazole-piperazine conjugates, a virtual screening campaign could be used to prioritize which derivatives of the lead compound are most likely to have improved potency or selectivity. Docking simulations, a key component of virtual screening, can predict the binding mode and affinity of a compound to its target protein. biointerfaceresearch.com

In Silico Tools for Property Prediction and Optimization

In silico tools, which are computer-based simulations and models, play a crucial role throughout the drug discovery process, particularly in the prediction and optimization of ADME properties. researchgate.net These tools can provide valuable insights into a compound's likely behavior in the body before it is even synthesized.

Quantitative Structure-Activity Relationship (QSAR) models are a key type of in silico tool. QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, a QSAR model could be developed to predict the potency of new derivatives based on their physicochemical properties. ymerdigital.comresearchgate.net

In silico ADME prediction tools can estimate a range of properties, including:

Solubility

Permeability (e.g., Caco-2 permeability to predict intestinal absorption)

Metabolic stability (e.g., prediction of metabolism by cytochrome P450 enzymes)

Blood-brain barrier penetration

Potential for drug-drug interactions

The following table shows an example of predicted ADME properties for a hypothetical series of compounds, which can help guide the selection of candidates for synthesis.

| Compound | LogP | TPSA (Ų) | Predicted Caco-2 Permeability | Predicted BBB Penetration |

| Lead | 3.5 | 65 | Moderate | Low |

| Analog 1 | 3.2 | 70 | Moderate | Low |

| Analog 2 | 4.1 | 65 | High | Moderate |

| Analog 3 | 3.8 | 75 | High | Low |

By integrating these in silico predictions into the design-make-test-analyze cycle, researchers can more efficiently optimize the properties of lead compounds and increase the likelihood of developing a successful drug candidate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine?

- Methodological Answer : The synthesis typically involves coupling the thiadiazole moiety with the piperazine ring. Key steps include:

- Alkylation : Reacting piperazine derivatives with alkylating agents (e.g., propargyl bromide) in polar solvents like DMF, using K₂CO₃ as a base to facilitate nucleophilic substitution .

- Thiadiazole Formation : Lawesson’s reagent or similar sulfurizing agents are used to construct the 1,2,4-thiadiazole ring from nitrile precursors .

- Purification : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) is standard for isolating the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperazine and thiadiazole rings. For example, piperazine protons resonate at δ ~2.5–3.5 ppm, while thiadiazole carbons appear at ~160–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups like C-N (stretching at ~1,250 cm⁻¹) and C=S (thiadiazole) .

Q. What pharmacological activities are associated with piperazine-thiadiazole hybrids?

- Methodological Answer : Piperazine derivatives often target serotonin receptors (e.g., 5-HT₂B/2C) due to their basicity and structural flexibility. Activity is modulated by substituents:

- Electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings enhance receptor binding .

- Propyl chains on thiadiazole may improve lipophilicity and CNS penetration .

Advanced Research Questions

Q. How can researchers optimize reaction yields in click chemistry-based syntheses of this compound?

- Methodological Answer :

- Catalytic Systems : Use CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) to accelerate azide-alkyne cycloaddition .

- Stoichiometry : Maintain a 1.2:1 molar ratio of azide to alkyne to minimize byproducts .

- Reaction Monitoring : TLC (hexane/ethyl acetate, 1:2) ensures completion before extraction .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both in vitro (e.g., receptor binding) and cellular assays (e.g., apoptosis markers) to confirm target specificity .

- Purity Verification : HPLC with internal standards (e.g., p-tolylpiperazine) ensures compound integrity and quantifies impurities .

- SAR Analysis : Compare substituent effects (e.g., 3-propyl vs. phenyl groups) to isolate structural determinants of activity .

Q. How can multivariate analysis distinguish structural isomers of this compound?

- Methodological Answer :

- Raman Spectroscopy : At 20 mW laser power and 128–256 scans, spectral resolution improves, enabling differentiation of isomers (e.g., 3-propyl vs. 2-propyl substitution) .

- Data Processing : Principal Component Analysis (PCA) reduces dimensionality, while Linear Discriminant Analysis (LDA) separates isomers based on peak position/intensity .

Q. What challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Matrix Effects : Use solid-phase extraction (SPE) with C18 cartridges to remove interfering biomolecules .

- Internal Standards : Deuterated analogs (e.g., 4-(methyl-d3)piperazine) improve LC-MS/MS accuracy by correcting for ionization variability .

Q. How does substitution on the piperazine ring influence metal complexation?

- Methodological Answer :

- Coordination Sites : Piperazine’s N-atoms bind transition metals (e.g., Pd²⁺, Pt²⁺). Bulky substituents (e.g., 3-propyl-thiadiazole) reduce flexibility, altering thermodynamic stability .

- Thermodynamic Studies : Potentiometric titration in water quantifies logK values for metal-ligand stability, guiding drug design for antitumor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.